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molecular formula C11H7BrFNO3 B1451308 Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 442549-68-0

Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B1451308
M. Wt: 300.08 g/mol
InChI Key: UTKGKDXIUWTKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285662B2

Procedure details

Alternatively, into a 100 mL 3 neck round bottom flask equipped with a reflux condenser, nitrogen inlet and magnetic stirrer is placed 350 mg (1.17 mmol, 1.0 equiv.) of 8-Bromo-6-fluoro-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester and 242 mg (1.75 mmol, 1.5 equiv.) of K2CO3. This material is suspended in 20 mL of DMSO then heated to 70° C. for 1 hr. The anion formation of the anion is apparent when the mixture becomes cloudy. The mixture is allowed to cool to 35° C. then 331 mg, 145 μL (2.33 mmol, 2.0 equiv.) of methyl iodide are added and stirring is continued for 2 hr. At the end of this time it is determined if the reaction is complete by LC/MS. Upon completion the mixture is poured into 200 mL of water and the solids which form are collected by filtration and washed with water to give 340 mg (93%) of the O-methylated product after drying.
[Compound]
Name
3
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
242 mg
Type
reactant
Reaction Step Three
Quantity
145 μL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([C:13](=[O:15])[CH:14]=1)=[CH:11][C:10]([F:16])=[CH:9][C:8]=2[Br:17])=[O:4].[C:18]([O-])([O-])=O.[K+].[K+].CI.O>CS(C)=O>[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13]([O:15][CH3:18])[C:12]2[C:7](=[C:8]([Br:17])[CH:9]=[C:10]([F:16])[CH:11]=2)[N:6]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
3
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
COC(=O)C=1NC2=C(C=C(C=C2C(C1)=O)F)Br
Step Three
Name
Quantity
242 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
145 μL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 35° C.
FILTRATION
Type
FILTRATION
Details
the solids which form are collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1=NC2=C(C=C(C=C2C(=C1)OC)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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